molecular formula C14H17N3OS B371366 N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide CAS No. 331461-02-0

N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide

Cat. No.: B371366
CAS No.: 331461-02-0
M. Wt: 275.37g/mol
InChI Key: HIWCRLQGWFNGBC-UHFFFAOYSA-N
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Description

N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a cyclohexene ring, a phenyl group, and a thiourea moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide typically involves the reaction of cyclohex-2-en-1-amine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiourea moiety can form hydrogen bonds and interact with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohex-2-ene-1-carbonylamino)-3-phenylurea: Similar structure but with an oxygen atom instead of sulfur.

    N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide derivatives: Various derivatives with different substituents on the phenyl or cyclohexene rings.

Uniqueness

This compound is unique due to the presence of both a cyclohexene ring and a thiourea moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(cyclohex-2-ene-1-carbonylamino)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h2-3,5-7,9-11H,1,4,8H2,(H,16,18)(H2,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWCRLQGWFNGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C(=O)NNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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